![molecular formula C7H11N3 B3188473 6-(2-Aminoethyl)pyridin-3-amine CAS No. 215099-43-7](/img/structure/B3188473.png)
6-(2-Aminoethyl)pyridin-3-amine
Overview
Description
6-(2-Aminoethyl)pyridin-3-amine is a derivative of pyridine, an aromatic heterocyclic organic compound. It’s also known as 5,5’-二氨基-2,2’-联吡啶 in Chinese .
Synthesis Analysis
The synthesis of amines like 6-(2-Aminoethyl)pyridin-3-amine can be achieved through S N 2 alkylation of ammonia or an alkylamine with an alkyl halide . A new tripodal receptor 6,6’-diaminomethyl-tris-(pyridin-2-ylmethyl)amine was designed, synthesized, and characterized by 1 H NMR, 13 C NMR, and IR analysis .Molecular Structure Analysis
The molecular structure of amines like 6-(2-Aminoethyl)pyridin-3-amine can be analyzed using various techniques. For example, 3-Aminopyridine has a molecular weight of 94.11 . The structure of amines can also be viewed using Java or Javascript .Chemical Reactions Analysis
Amines are good nucleophiles in S N 2 reactions . The nitrogen rule of mass spectrometry can be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .Physical And Chemical Properties Analysis
Amines have unique physical properties. For example, the boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols . Amines of low molar mass are quite soluble in water .Safety and Hazards
Future Directions
The 2-amino-6-(2-aminoethyl)pyridine skeleton is an important structural motif found in various medicinally important molecules . Therefore, the development of fast and cost-effective methods for the synthesis of substituted amines like 6-(2-Aminoethyl)pyridin-3-amine is an important task of modern organic chemistry .
properties
IUPAC Name |
6-(2-aminoethyl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOWTBVOCAFIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminoethyl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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